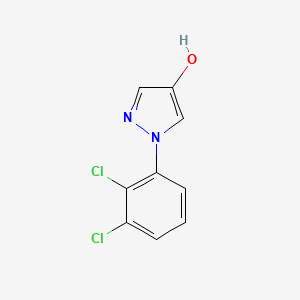

1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol

Beschreibung

Eigenschaften

Molekularformel |

C9H6Cl2N2O |

|---|---|

Molekulargewicht |

229.06 g/mol |

IUPAC-Name |

1-(2,3-dichlorophenyl)pyrazol-4-ol |

InChI |

InChI=1S/C9H6Cl2N2O/c10-7-2-1-3-8(9(7)11)13-5-6(14)4-12-13/h1-5,14H |

InChI-Schlüssel |

QQSXQEFMWDBZMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(C=N2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2,3 Dichlorophenyl 1h Pyrazol 4 Ol and Analogues

Established Synthetic Routes to 1H-Pyrazol-4-ol Systems

The construction of the 1H-pyrazol-4-ol scaffold can be achieved through several reliable synthetic pathways. These methods often involve the cyclization of acyclic precursors and subsequent functional group manipulations.

Synthesis from Pyrazolones and Related Precursors

Pyrazolones, which are cyclic ketones of pyrazole (B372694), serve as versatile and common precursors for a variety of pyrazole derivatives. One of the most fundamental methods for generating the pyrazolone (B3327878) core involves the condensation reaction between a hydrazine (B178648) (or its derivatives) and a β-ketoester or other 1,3-dicarbonyl compounds. researchgate.net

Once formed, pyrazolones can be chemically modified to introduce functionality at various positions. For instance, the Vilsmeier-Haack reaction, utilizing reagents like phosphorus oxychloride and dimethylformamide, can be employed on pyrazolones to produce 5-chloro-4-formyl pyrazole derivatives. researchgate.netmdpi.com These halogenated and formylated intermediates are highly valuable for further synthetic transformations, providing a handle for introducing other functional groups or building more complex fused-ring systems. The synthesis of 4-hydroxypyrazoles can be envisioned from such intermediates through nucleophilic substitution of the halogen and/or reduction of the formyl group followed by subsequent chemical steps. Another approach involves the reaction of pyrazolones with various aldehydes, such as 2-hydroxybenzaldehyde, to form benzylidene derivatives, which can then undergo further reactions to yield complex pyrazole structures. researchgate.net

Approaches Involving Chalcone (B49325) Epoxides and Hydrazines

A well-established route to 3,5-disubstituted pyrazoles involves chalcones (α,β-unsaturated ketones) as the starting material. This methodology can be adapted to produce pyrazol-4-ol systems. The synthesis typically proceeds in a multi-step sequence:

Epoxidation of Chalcone : The chalcone is first treated with an oxidizing agent, such as hydrogen peroxide in a basic medium, to form the corresponding chalcone epoxide. nih.gov

Reaction with Hydrazine : The epoxide is then reacted with hydrazine hydrate. The hydrazine attacks one of the epoxide carbons, leading to the formation of a pyrazoline intermediate. nih.gov

Dehydration/Aromatization : The pyrazoline intermediate is subsequently dehydrated to yield the stable, aromatic pyrazole ring. nih.gov

This pathway is particularly useful for creating 3,5-diaryl-1H-pyrazoles. nih.gov While this route does not directly yield a 4-hydroxy group, the pyrazole core formed can be subjected to subsequent halogenation at the C4 position, followed by nucleophilic substitution to introduce the desired hydroxyl group. The general reaction of chalcones with hydrazines to form pyrazolines is a cornerstone of pyrazole synthesis and is widely reported. thepharmajournal.comnih.gov

| Method | Key Precursors | Key Reagents | Intermediate/Product Type |

|---|---|---|---|

| From Pyrazolones | Hydrazines, 1,3-Dicarbonyl compounds | Base or acid catalyst | Pyrazolones |

| From Chalcones | Chalcones, Hydrazine hydrate | Base (e.g., NaOH) | Pyrazolines |

| From Chalcone Epoxides | Chalcone epoxides, Hydrazine hydrate | - | 3,5-Diaryl-1H-pyrazoles nih.gov |

Utilization of Grignard Reagents in Pyrazole Synthesis

Grignard reagents (organomagnesium halides) are powerful nucleophiles and bases used extensively in organic synthesis to form new carbon-carbon bonds. In the context of pyrazole chemistry, they can be employed in several ways:

Functionalization of Pyrazole Esters : Pyrazole-carboxylic acid esters can react with Grignard reagents, such as methylmagnesium chloride. Depending on the stoichiometry and reaction conditions, this can lead to the formation of tertiary alcohols on a side chain. For example, treatment of a pyrazole-3-carboxylate with a Grignard reagent can yield a 3-(1-hydroxy-1-methylethyl) substituted pyrazole. This demonstrates the utility of Grignard reagents in introducing hydroxylated alkyl groups onto the pyrazole scaffold.

Formation of Pyrazole Grignard Reagents : Halogenated pyrazoles, particularly iodo-pyrazoles, can be converted into pyrazole Grignard reagents. This is typically achieved by reacting the iodopyrazole with an alkyl magnesium bromide. arkat-usa.org The resulting pyrazole Grignard reagent is a potent nucleophile that can react with various electrophiles. For instance, it can be formylated to produce pyrazole-carbaldehydes, which are versatile intermediates for further synthesis. arkat-usa.org This approach allows for the functionalization of the pyrazole ring at a specific position, including the C4 position, which is critical for accessing 1H-pyrazol-4-ol derivatives.

Targeted Synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol Precursors

The synthesis of the target compound, this compound, necessitates a strategy that precisely installs the 2,3-dichlorophenyl substituent at the N1 position of the pyrazole ring.

Design and Selection of Dichlorophenyl-Containing Building Blocks

The most direct and widely practiced method for synthesizing N1-aryl substituted pyrazoles is the condensation of an arylhydrazine with a suitable three-carbon 1,3-dielectrophile. Therefore, the key building block for the target molecule is 2,3-dichlorophenylhydrazine .

This precursor would be reacted with a synthon that provides the remaining carbon atoms of the pyrazole ring and allows for the eventual installation of the C4-hydroxyl group. Suitable reaction partners include:

1,3-diketones

β-ketoaldehydes

β-ketoesters

α,β-unsaturated carbonyl compounds

The reaction of a substituted phenylhydrazine (B124118) with such precursors is a standard and highly regioselective method for producing 1-aryl-pyrazoles. For example, the synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazole derivatives has been successfully achieved through the cyclocondensation of 2,4-dichlorophenylhydrazine with appropriate partners. nih.gov Similarly, 1-(3,4-dichlorophenyl) pyrazoles have been synthesized from 3,4-dichlorophenylhydrazine and chalcones. chapman.edu This established precedent strongly supports the selection of 2,3-dichlorophenylhydrazine as the primary building block for introducing the desired N1-substituent.

Catalytic Systems and Reaction Conditions for Halogenated Pyrazole Formation

The formation and subsequent modification of halogenated pyrazoles are crucial steps in many synthetic sequences. The halogen atom can be part of the initial building blocks or introduced onto the pre-formed pyrazole ring.

Direct Halogenation of the Pyrazole Ring: The pyrazole ring is susceptible to electrophilic halogenation, with the C4 position being the most reactive site. researchgate.netresearchgate.net This reaction provides a direct route to 4-halopyrazoles, which are key intermediates for synthesizing 4-hydroxypyrazoles via nucleophilic substitution.

Catalyst-Free Halogenation : A common and efficient method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These reactions can often be performed under mild, catalyst-free conditions in solvents like carbon tetrachloride or even water, providing excellent yields of 4-halopyrazoles. researchgate.net

Iodine-Mediated Reactions : Molecular iodine can serve as both a halogenating agent and a catalyst in cascade reactions to form functionalized pyrazoles. mdpi.com

Cyclization and Multicomponent Reactions: Modern synthetic methods often employ catalytic systems to construct the pyrazole ring from various components, including halogenated precursors.

Transition-Metal-Free Synthesis : Multicomponent reactions have been developed for the diversified synthesis of halogenated pyrazole derivatives under mild, transition-metal-free conditions, for example, in an aqueous tetrahydrofuran (B95107) (THF) medium. rsc.org

Palladium or Platinum Catalysis : Catalytic hydrogenation processes, often utilizing palladium or platinum catalysts, are employed for the cyclization of certain unsaturated precursors to form the pyrazole ring. google.com These methods can be compatible with halogenated substrates, allowing for the formation of halogenated pyrazoles directly from the cyclization step.

| Approach | Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Direct C4-Halogenation | N-Halosuccinimides (NXS) | Efficient, catalyst-free method for halogenating the C4 position of a pre-formed pyrazole ring. | researchgate.net |

| Multicomponent Reaction | Transition-metal-free | One-pot synthesis of halogenated pyrazoles from multiple starting materials under mild conditions. | rsc.org |

| Catalytic Hydrogenation | Palladium or Platinum | Cyclization of unsaturated precursors to form the pyrazole ring, compatible with halogenated substrates. | google.com |

| Iodine-Promoted Cascade | Molecular Iodine (I₂) | Cascade imination/halogenation/cyclization reaction to form functionalized pyrazoles. | mdpi.com |

Multicomponent Reaction Strategies for Pyrazol-4-ol Derivatives

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, which saves time, resources, and reduces waste. mdpi.combohrium.com The synthesis of pyrazole derivatives, in particular, has greatly benefited from the development of novel MCRs. These reactions often proceed through a series of tandem events, allowing for the rapid assembly of the pyrazole core with various substituents.

Tandem Knoevenagel–Michael Reactions

A prominent strategy for the synthesis of pyrazol-4-ol analogues involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. This approach is frequently employed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s, which are tautomeric forms of pyrazol-4-ols.

In a typical reaction, an aromatic aldehyde reacts with two equivalents of a pyrazolin-5-one derivative. The reaction is initiated by a Knoevenagel condensation between the aldehyde and one molecule of the pyrazolin-5-one to form an intermediate arylidene-pyrazolone. This intermediate then acts as a Michael acceptor for a second molecule of the pyrazolin-5-one, leading to the final bis-pyrazole product. researchgate.netnih.gov

This reaction can be catalyzed by various agents, but catalyst-free conditions have also been developed, contributing to greener synthetic protocols. researchgate.net For instance, the reaction between benzaldehyde (B42025) and 3-methyl-1-phenyl-2-pyrazolin-5-one can proceed without a catalyst under reflux to yield the corresponding 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol). researchgate.net

Table 1: Examples of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s Synthesized via Tandem Knoevenagel-Michael Reaction researchgate.net

| Aldehyde (R group) | Product | Yield (%) |

| H | 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 71 |

| 4-Me | 4,4'-((4-methylphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Not specified |

| 4-Cl | 4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Not specified |

| 2-Cl | 4,4'-((2-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Not specified |

| 4-NO2 | 4,4'-((4-nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Not specified |

Catalyst-Free and Green Chemistry Approaches in Aqueous Media

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign methods for the synthesis of pyrazole derivatives. thieme-connect.comscispace.com Aqueous media are often preferred due to the low cost, non-flammability, and low toxicity of water. thieme-connect.com

One such approach involves the catalyst-free, one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. This method allows for the synthesis of highly substituted pyrazole-4-carbonitriles under ultrasound irradiation in a mixture of polyethylene (B3416737) glycol (PEG-400) and water at room temperature. scispace.com The use of ultrasound can accelerate the reaction, leading to high yields in shorter reaction times. researchgate.net

Another green approach utilizes magnetized distilled water (MDW) to promote the synthesis of bis-pyrazolone derivatives without a catalyst. researchgate.net This method offers advantages such as operational simplicity, cost-effectiveness, and a simplified workup procedure, resulting in high yields of the desired products. researchgate.net The reaction of various aldehydes with pyrazolin-5-ones in MDW has been shown to be an efficient and clean synthesis process. researchgate.net

The synthesis of pyrazoles can also be achieved through a catalyst-free 1,3-dipolar cycloaddition of diazo compounds to alkynes by simple heating under solvent-free conditions, which represents a highly atom-economical and environmentally friendly method. rsc.org

Derivatization Strategies for the Pyrazol-4-ol Scaffold

Once the pyrazole core is synthesized, further derivatization can be carried out to explore the structure-activity relationships of this class of compounds. The functional groups introduced during the initial synthesis provide handles for subsequent chemical transformations.

For instance, pyrazole-4-carbaldehydes are valuable intermediates that can be prepared through methods like the Vilsmeier-Haack reaction. These aldehyde-functionalized pyrazoles can then be converted into a variety of other derivatives, such as Schiff bases, by reaction with amines. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reacted with 3-hydrazinyl quinoline (B57606) to form the corresponding Schiff base. wisdomlib.org

Another strategy involves the synthesis of pyrazole-3-carboxylic acid hydrazides. These compounds can serve as precursors for the synthesis of various fused heterocyclic systems, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. The synthesis of a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues has been reported, demonstrating the versatility of this scaffold for further chemical modifications. researchgate.net

The combination of different heterocyclic fragments within a single molecule is another derivatization strategy. For example, pyrazole derivatives of 1,2,4-triazole-3-thiol have been synthesized to explore their biological activities. zsmu.edu.ua These examples highlight the broad scope for modifying the pyrazol-4-ol scaffold to generate diverse chemical libraries for various applications.

Following a comprehensive search for scientific literature, it has been determined that there are no available publications containing the specific computational and theoretical data required for the compound This compound .

The detailed analysis requested, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital analysis, and specific molecular docking studies against targets such as DNA Gyrase and Lanosterol (B1674476) 14 α-demethylase, has not been published for this particular molecule.

While extensive research exists on the broader class of pyrazole derivatives, the explicit data necessary to populate the sections and subsections of the provided outline for "this compound" is not present in the accessible scientific domain. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Computational Chemistry and Theoretical Investigations of 1 2,3 Dichlorophenyl 1h Pyrazol 4 Ol

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Initial searches for molecular dynamics (MD) simulation data specifically for 1-(2,3-dichlorophenyl)-1H-pyrazol-4-ol did not yield dedicated studies on this exact compound. However, the broader field of computational chemistry has extensively utilized MD simulations to investigate the conformational landscape and binding stability of structurally related pyrazole (B372694) derivatives. These studies provide valuable insights that can, by extension, inform our understanding of the titular compound.

Molecular dynamics simulations serve as a powerful computational microscope, offering a dynamic view of molecular systems at an atomic level. For pyrazole derivatives, these simulations are crucial in understanding their conformational preferences and the stability of their interactions with biological targets, such as enzymes and receptors.

One pertinent study focused on the conformational properties of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a dichlorophenyl substituent similar to the subject of this article. nih.gov Computational analysis of this molecule revealed a significant energy barrier of approximately 20 kcal/mol for the rotation of the two aryl rings, a finding corroborated by NMR studies which determined the barrier to be around 18 kcal/mol. nih.gov This high rotational barrier suggests that the compound may exist as stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. nih.gov Such conformational constraints are critical as they can dictate the molecule's orientation within a receptor's binding pocket, ultimately influencing its biological activity. nih.gov

In the context of drug design and discovery, MD simulations are frequently employed to assess the stability of a ligand-protein complex. For instance, a 100 ns MD simulation was performed on a docked complex of a pyrazole derivative (compound 25 in the study) with RET kinase. nih.gov The stability of the system was evaluated by calculating the root mean square deviation (RMSD) for both the ligand and the protein over the course of the simulation. nih.gov The protein's RMSD stabilized after 20 ns, indicating that the protein reached a stable conformation. nih.gov The ligand's RMSD stabilized earlier, at 10 ns, with minimal fluctuations, suggesting a stable binding mode. nih.gov

The consistency of interactions observed during the simulation is a key indicator of binding stability. In the aforementioned study, a hydrogen bond with the residue Ala807 and several hydrophobic interactions remained consistent throughout the 100 ns simulation. nih.gov This stability affirmed the validity of the initial docking procedure and highlighted the crucial interactions for the inhibition of the target kinase. nih.gov

To further quantify the binding affinity, Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations are often performed on the snapshots from the MD simulation. For the pyrazole derivative-RET kinase complex, the binding free energy was calculated to be -233.399 kJ/mol. nih.gov This energy can be decomposed into various contributing components, as detailed in the table below.

| Energy Component | Value (kJ/mol) |

|---|---|

| Van der Waals Energy | -154.682 |

| Electrostatic Energy | -28.021 |

| Polar Solvation Energy | 85.379 |

| SASA Energy | -15.241 |

| Total Binding Free Energy | -233.399 |

Data from a study on a pyrazole derivative as a RET kinase inhibitor. nih.gov

The data clearly indicates that Van der Waals forces are the primary contributors to the binding affinity of this particular pyrazole derivative. nih.gov

In another study, 50 ns MD simulations were conducted on pyrazole-carboxamide derivatives complexed with human carbonic anhydrase (hCA) I and II receptors. nih.gov The simulations revealed that the most active compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations. nih.gov This stability in the docked pose is a positive indicator for the potential of these compounds as effective inhibitors.

While the specific conformational analysis and binding stability data for this compound are not available in the reviewed literature, the computational studies on analogous compounds underscore the importance of molecular dynamics simulations. These theoretical investigations provide a framework for predicting how the dichlorophenyl and pyrazolol moieties might influence conformational freedom and interaction stability, guiding future experimental and in silico research.

Structure Activity Relationship Sar Studies of 1 2,3 Dichlorophenyl 1h Pyrazol 4 Ol Analogues

Elucidation of Structural Motifs Contributing to Biological Potency

The biological potency of pyrazole-based compounds is intricately linked to specific structural motifs that facilitate interactions with biological targets. For analogues of 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol, key structural features that are likely to contribute to their biological activity include the pyrazole (B372694) core, the dichlorophenyl substituent, and the hydroxyl group at the 4-position of the pyrazole ring.

The pyrazole ring itself is a well-established pharmacophore known for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for favorable stacking interactions with aromatic amino acid residues in protein binding sites.

The hydroxyl group at the 4-position of the pyrazole ring (the "-ol" in pyrazol-4-ol) is a potential hydrogen bond donor and acceptor, which can be pivotal for anchoring the molecule to its biological target. Modifications at this position can dramatically alter the compound's binding affinity and selectivity.

Influence of Dichlorophenyl Substitution Pattern on Activity Profiles

The substitution pattern of the chlorine atoms on the phenyl ring of 1-phenyl-1H-pyrazol-4-ol analogues has a profound impact on their biological activity profiles. While specific data for the 2,3-dichloro substitution is limited, studies on other dichlorophenyl-substituted pyrazoles offer valuable insights.

For instance, research on a series of pyrazole-based kinase inhibitors revealed that an o-dichlorophenyl moiety was more optimal for antiproliferative activity against certain cancer cell lines when compared to other substitutions like fluoro or methoxy (B1213986) groups. nih.gov This suggests that the presence and positioning of the chlorine atoms can enhance the compound's interaction with the target kinase. In another study, compounds bearing a 3,4-dichloro phenyl group on the pyrazole ring demonstrated favorable antibacterial activity, indicating that this substitution pattern is a promising area for further development in the context of antibacterial agents. mdpi.com

The specific 2,3-dichloro substitution pattern in this compound likely imparts a unique conformational preference and electronic distribution to the molecule. This, in turn, would influence its binding to specific biological targets. The steric hindrance and electronic effects of the two adjacent chlorine atoms could orient the phenyl ring in a particular manner relative to the pyrazole core, which may be advantageous for binding to some receptors while being detrimental for others.

To systematically evaluate the influence of the dichlorophenyl substitution pattern, a comparative study of isomers would be necessary. The table below illustrates a hypothetical comparison of different dichlorophenyl substitutions and their potential impact on a specific biological activity, based on general principles of medicinal chemistry.

| Substitution Pattern | Predicted Biological Activity | Rationale |

| 2,3-Dichloro | Moderate to High | The ortho and meta positioning may provide a balance of steric and electronic effects suitable for specific receptor binding. |

| 2,4-Dichloro | High | The ortho and para substitution can lead to strong interactions, as seen in some biologically active compounds. ontosight.ai |

| 2,5-Dichloro | Variable | The steric bulk on both sides of the phenyl ring might hinder binding to some targets. |

| 2,6-Dichloro | Low to Moderate | Significant steric hindrance from two ortho substituents could impede optimal binding. |

| 3,4-Dichloro | High | This pattern has been associated with good antibacterial activity in some pyrazole series. mdpi.com |

| 3,5-Dichloro | Moderate | The symmetric substitution may offer a different conformational profile compared to other isomers. |

This table is illustrative and based on general principles; actual activities would need to be determined experimentally.

Systematic Modulation of the Pyrazole-4-ol Core and Substituents for Activity Enhancement

Systematic modulation of the pyrazole-4-ol core and its substituents is a key strategy for enhancing the biological activity and optimizing the pharmacokinetic properties of this class of compounds.

Modifications of the Pyrazole Core:

Substitution at the 3- and 5-positions: Introducing various substituents at the 3- and 5-positions of the pyrazole ring can significantly impact activity. For example, the introduction of small alkyl or aryl groups could provide additional hydrophobic interactions with the target protein.

Replacement of the Pyrazole Ring: Bioisosteric replacement of the pyrazole ring with other five-membered heterocycles, such as isoxazole (B147169) or triazole, could lead to compounds with improved activity profiles or different selectivity.

Modifications of the 4-hydroxyl group:

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether can alter the compound's solubility, membrane permeability, and metabolic stability. This can also serve as a prodrug strategy.

Replacement with other functional groups: Replacing the hydroxyl group with an amino group or a thiol group would introduce different hydrogen bonding capabilities and potentially alter the binding mode of the compound.

Modifications of the Dichlorophenyl Ring:

Introduction of additional substituents: Adding other functional groups, such as methoxy, nitro, or trifluoromethyl groups, to the dichlorophenyl ring can fine-tune the electronic properties and steric profile of the molecule.

Replacement of the dichlorophenyl ring: Replacing the dichlorophenyl ring with other substituted aryl or heteroaryl rings can lead to the discovery of analogues with novel activity profiles.

The following table provides a hypothetical overview of how systematic modulations might influence the biological activity of this compound analogues.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Pyrazole C3-position | Addition of a methyl group | Increased lipophilicity, potential for new hydrophobic interactions. |

| Pyrazole C5-position | Addition of a phenyl group | Potential for π-π stacking interactions, increased molecular weight. |

| Pyrazole N1-substituent | Replacement of 2,3-dichlorophenyl with 4-chlorophenyl | Altered electronics and conformation, potentially different target selectivity. |

| Pyrazole 4-position | Conversion of -OH to -OCH3 | Loss of hydrogen bond donor capability, increased lipophilicity. |

| Dichlorophenyl Ring | Addition of a 4-fluoro group | Altered electronic properties, potential for halogen bonding. |

This table is for illustrative purposes. The actual effects of these modifications would need to be confirmed through synthesis and biological testing.

Reactivity and Chemical Transformations of 1 2,3 Dichlorophenyl 1h Pyrazol 4 Ol

Electrophilic and Nucleophilic Characteristics of the Pyrazol-4-ol Moiety

The pyrazole (B372694) ring is an electron-rich five-membered heteroaromatic system containing two adjacent nitrogen atoms. The distribution of electron density within this ring is uneven, which establishes specific sites for electrophilic and nucleophilic attack. quora.commdpi.com

In a typical pyrazole ring, the C4 position possesses the highest electron density, making it the primary site for electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. quora.comchemicalbook.comresearchgate.net Conversely, the C3 and C5 positions are electron-deficient due to the proximity of the electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack. mdpi.comchemicalbook.comresearchgate.net

The reactivity of 1-(2,3-dichlorophenyl)-1H-pyrazol-4-ol is significantly modulated by its substituents:

Hydroxyl Group (-OH) at C4: The hydroxyl group is a strong activating group that donates electron density to the aromatic ring through resonance. This effect further enhances the nucleophilicity of the pyrazole ring. However, since it occupies the C4 position, the primary site for electrophilic attack is already substituted. The -OH group can, however, direct electrophiles to the adjacent C5 position. The oxygen atom itself is nucleophilic and can react with electrophiles. Furthermore, the proton of the hydroxyl group is acidic and can be removed by a base, forming a phenolate-like pyrazolate anion. This anion is highly nucleophilic and reactive towards electrophiles.

The interplay of these groups results in a complex reactivity profile. The electron-donating hydroxyl group and the electron-withdrawing dichlorophenyl group have opposing effects on the pyrazole ring's electron density. The C5 position becomes the most likely site for electrophilic attack, influenced by the directing effect of the C4-hydroxyl group. The C3 position remains the most electron-deficient carbon and thus the most susceptible to nucleophilic attack.

Table 1: Summary of Position-Specific Reactivity

| Position | Electronic Character | Predicted Reactivity | Influencing Factors |

| C3 | Electron-deficient | Susceptible to nucleophilic attack. chemicalbook.comresearchgate.net | Proximity to two N atoms; deactivating effect of the dichlorophenyl group. |

| C4 | Electron-rich (substituted) | Site of the nucleophilic hydroxyl group; can undergo O-alkylation, O-acylation. | Presence of the electron-donating -OH group. |

| C5 | Moderately electron-rich | Potential site for electrophilic attack. | Activating and directing effect of the C4-OH group, countered by the deactivating N1-substituent. |

| N2 | Nucleophilic (pyridine-like) | Can be protonated by acids or react with electrophiles. researchgate.net | Lone pair of electrons in an sp2 hybrid orbital. |

Stability and Degradation Pathways in Various Chemical Environments

The pyrazole ring is known for its high degree of aromatic stability and is generally resistant to oxidation and reduction under mild conditions. chemicalbook.comglobalresearchonline.net Ring-opening typically requires harsh reagents such as strong bases, ozonolysis, or electrolytic oxidation. mdpi.comchemicalbook.com

The stability of this compound in specific chemical environments is influenced by its substituents:

Acidic Conditions: The pyridine-like nitrogen (N2) can be protonated in strong acids to form a pyrazolium (B1228807) salt. This process would further deactivate the ring towards electrophilic attack. The molecule is expected to be relatively stable in moderately acidic media.

Basic Conditions: In the presence of a base, the acidic proton of the C4-hydroxyl group can be abstracted to form a pyrazolate anion. While this anion is reactive, the pyrazole ring itself is generally stable. However, very strong bases can potentially lead to ring-opening reactions. chemicalbook.com

Oxidative Conditions: The pyrazole ring itself is resistant to oxidation. chemicalbook.com However, the pyrazol-4-ol moiety is analogous to a phenol, which can be susceptible to oxidation. Strong oxidizing agents could potentially oxidize the hydroxyl group, leading to the formation of quinone-like structures or degradation products. For instance, the synthesis of a similar compound, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, involves an oxidation step using air and an iron(III) chloride catalyst to form the pyrazole ring from a pyrazolidinone precursor, indicating the ring's stability to these conditions once formed. chemicalbook.com

Reductive Conditions: The pyrazole ring is generally resistant to reduction, though catalytic hydrogenation can reduce it to pyrazoline and then pyrazolidine. globalresearchonline.net The dichlorophenyl group is also stable under most reductive conditions, although catalytic hydrogenation under harsh conditions could potentially lead to dehalogenation.

Potential degradation would most likely initiate at the hydroxyl group, especially under oxidative conditions, or through reactions involving the formation of the highly reactive pyrazolate anion in strong bases.

Role as Intermediate in Complex Organic Synthesis

Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, frequently serving as starting materials for more complex heterocyclic systems. researchgate.netnih.gov this compound possesses several reactive sites that can be exploited for further functionalization, making it a valuable synthetic intermediate.

Key synthetic transformations include:

Reactions at the Hydroxyl Group: The C4-OH group is a key handle for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group can react with alkyl halides or acyl chlorides under basic conditions to form the corresponding ethers and esters, respectively. These reactions allow for the introduction of a wide variety of functional groups.

Vilsmeier-Haack Reaction: While typically occurring at the C4 position of unsubstituted pyrazoles, a variation of this reaction on a pyrazol-5-one (a tautomer of a pyrazol-5-ol) can yield a 4-formyl derivative. A similar reaction on this compound might be possible at the C5 position, or it could involve the hydroxyl group itself. The Vilsmeier-Haack reaction is used to prepare pyrazole-4-carbaldehydes, which are themselves versatile intermediates. wisdomlib.orgekb.eg

Substitution at the C5 Position: As the most activated carbon for electrophilic substitution, the C5 position can be targeted for reactions like halogenation or coupling reactions, introducing further diversity into the molecule.

Coupling Reactions: The C-H bond at the C5 position could potentially be activated for direct C-H functionalization or cross-coupling reactions (e.g., Suzuki, Heck) after prior halogenation, linking the pyrazole core to other aromatic or aliphatic systems.

The combination of the dichlorophenyl group, often found in pharmacologically active compounds, with the synthetically versatile pyrazol-4-ol core makes this molecule an attractive building block for the synthesis of new chemical entities, particularly in the fields of agrochemicals and pharmaceuticals. globalresearchonline.netnih.gov

Table 2: Potential Synthetic Applications

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Alkoxy-pyrazole derivative |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 4-Acyloxy-pyrazole derivative |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Halo-pyrazol-4-ol derivative |

Broader Scientific and Technological Applications of Pyrazol 4 Ol Derivatives

Optoelectronic Properties and Potential Applications

Pyrazole (B372694) derivatives are recognized for their exceptional photophysical properties, which makes them highly suitable for optoelectronic applications. mdpi.com These compounds often exhibit strong fluorescence, high quantum yields, and good photostability. nih.gov Their high synthetic versatility allows for the fine-tuning of their optical and electronic characteristics by modifying the substituents on the pyrazole core. mdpi.comnih.gov

The applications of pyrazole derivatives in this field are diverse. They are investigated as materials for organic light-emitting diodes (OLEDs), where they can function as efficient emitters or charge-transporting layers. researchgate.netresearchgate.netiphy.ac.cn Certain pyrazoline derivatives, a related class of compounds, have been used to create blue OLEDs, emitting light at wavelengths around 445-460 nm. researchgate.netresearchgate.net The conjugated structure of many pyrazole compounds facilitates electron injection and transport, which is crucial for the performance of electroluminescent devices. researchgate.net

Furthermore, pyrazole derivatives have shown significant promise in the field of nonlinear optics (NLO). researchgate.netresearchgate.net NLO materials are essential for technologies like optical signal processing and frequency doubling. researchgate.netjhuapl.edu The molecular structure of certain pyrazoles, particularly those with donor-acceptor groups, can lead to large second-order (β) and third-order (γ) hyperpolarizabilities, which are measures of NLO activity. researchgate.netresearchgate.net For instance, pyrazoline derivatives with specific substitutions have been identified as potential high-efficiency electro-optic materials. researchgate.net Some derivatives are also explored as photosensitizers in photovoltaic systems due to their strong oscillator strength. researchgate.net

| Derivative Class | Property / Application | Key Findings | Reference Index |

|---|---|---|---|

| Pyrazoline Phenyl Derivatives | Organic Light-Emitting Diodes (OLEDs) | Used as an emissive layer for blue OLEDs with peak emission at 445 nm and efficacy up to 10.63 cd/A. | researchgate.net |

| Pyrazole Oxadiazole Derivatives | Fluorescent Materials | Exhibit good fluorescence with emission wavelengths (λem) ranging from 410 nm to 450 nm and quantum yields up to 0.69. | researchgate.net |

| 3-(4-n-decyloxyphenyl)-1-(p-nitrophenyl)-2-pyrazoline | Nonlinear Optics (NLO) | Shows significant second-order NLO properties, with a measured first hyperpolarizability (β) of 393 x 10⁻³⁰ esu. | researchgate.net |

| (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CPHMP) | Photosensitizers | Possesses a sufficiently large oscillator strength, making it a candidate for use in photovoltaic systems. | researchgate.net |

Applications in Material Science (e.g., Synthetic Fibers)

In material science, pyrazole derivatives have carved out a niche, particularly as dyes for synthetic fibers. rroij.com Their stable aromatic structure and the potential for modification allow for the synthesis of a wide range of colors with good fastness properties. emerald.com Pyrazole-based azo disperse dyes have been successfully applied to various synthetic fabrics, including polyethylene (B3416737) terephthalate (B1205515) (PET), polyamide 6.6 (PA 6.6), and poly(lactic acid) (PLA). researchgate.netresearchgate.net

| Fiber Type | Dye Class | Observed Shades | Fastness Properties | Reference Index |

|---|---|---|---|---|

| Polyethylene Terephthalate (PET) | Disazo Pyrazole Disperse Dyes | Yellow-Red | High wash, perspiration, rub, and light fastness levels. Generally in the commercially acceptable range. | researchgate.net |

| Polyamide 6.6 (PA 6.6) | Novel Pyrazole Disperse Dyes | Varies by dye structure | Good colorimetric and fastness properties were observed. | researchgate.net |

| Poly(lactic acid) (PLA) | Disazo Pyrazole Disperse Dyes | Yellow-Red | Good wash and perspiration fastness; better sublimation fastness compared to PET and PA 6.6. | researchgate.net |

| Nylon | Arylazo-pyrazolone Disperse Dyes | Red to Reddish-Brown | Good fastness to washing, perspiration, rubbing, and light. Gamma irradiation of fabric improved fastness. | tandfonline.com |

Utility as Pharmacophores in Medicinal Chemistry Design

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets, making it a valuable starting point for drug design. researchgate.netnih.govresearchgate.net Pyrazole and its derivatives, including pyrazol-4-ols, are integral to numerous compounds with diverse pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, and antiviral properties. eurekaselect.comresearchgate.netnih.govmdpi.com The number of FDA-approved drugs containing a pyrazole nucleus has increased significantly, highlighting its importance in modern pharmacotherapy. tandfonline.comnih.gov

The utility of the pyrazole core as a pharmacophore stems from its unique physicochemical properties. nih.gov It can act as a bioisostere for other aromatic rings like benzene, often improving properties such as lipophilicity and solubility. nih.gov The two nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors like protein kinases and enzymes. nih.gov This versatility allows medicinal chemists to design molecules that can selectively inhibit specific targets involved in disease progression. nih.govresearchgate.net For example, the pyrazole scaffold is a key component in many protein kinase inhibitors used in targeted cancer therapies. nih.govmdpi.com By modifying the substituents at different positions on the pyrazole ring, researchers can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates. researchgate.netmdpi.com

| Therapeutic Area | Biological Target Class / Pathway | Pharmacophoric Role of Pyrazole Core | Reference Index |

|---|---|---|---|

| Oncology (Anticancer) | Protein Kinases (e.g., EGFR, BTK, Aurora Kinases) | Acts as a key building block and adenine-mimetic pharmacophore, forming hydrogen bonds in the ATP-binding site of kinases. | nih.govnih.govmdpi.com |

| Inflammation | Cyclooxygenase (COX) enzymes | Forms the core of nonsteroidal anti-inflammatory drugs (NSAIDs), facilitating binding to the enzyme's active site. | researchgate.netnih.gov |

| Infectious Diseases (Antimicrobial) | Various bacterial/fungal enzymes | Serves as a versatile scaffold for developing agents against resistant strains like MRSA and VRE. | eurekaselect.comtandfonline.com |

| Cardiovascular Disease | Phosphodiesterase 5 (PDE5), Guanylate Cyclase | Forms the crucial heterocyclic core in drugs designed to modulate these enzymes for treating conditions like pulmonary hypertension. | tandfonline.comnih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

Synthesis of substituted pyrazoles typically involves cyclocondensation of hydrazines with β-diketones or via diazomethane-mediated alkylation. For example, analogous pyrazole derivatives are synthesized by reacting precursors (e.g., hydrazines) with dichloromethane and triethylamine under controlled temperatures (–20 to –15°C) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane or xylene), and reaction time (40–48 hours). Post-synthesis purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) is critical for isolating high-purity products .

Q. How can crystallization conditions be standardized to obtain high-quality single crystals for X-ray diffraction studies?

Slow evaporation of a saturated solution in polar aprotic solvents (e.g., methanol or ethanol) at low temperatures (0–4°C) is effective. For structurally similar compounds, single crystals were grown by dissolving the compound in a minimal volume of hot solvent, followed by gradual cooling to 100 K for data collection . Use of SHELX programs (e.g., SHELXL for refinement) ensures accurate structural determination, leveraging hydrogen-bonding patterns and graph-set analysis to validate intermolecular interactions .

Q. What safety protocols are essential for handling halogenated pyrazole derivatives during synthesis?

Key precautions include:

- Use of explosion-proof equipment and inert atmospheres to mitigate risks from volatile intermediates (e.g., diazomethane) .

- Personal protective equipment (PPE) : Respirators, nitrile gloves, and eye protection to avoid inhalation/contact with toxic dust or vapors .

- Storage in dry, airtight containers away from light and heat to prevent degradation .

- Immediate decontamination of spills using absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly design?

Graph-set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds (e.g., O–H···N or Cl···π interactions) that stabilize crystal packing. For pyrazole derivatives, intermolecular bonds between the hydroxyl group (C4–OH) and adjacent nitrogen/chlorine atoms often form R₂²(8) motifs , creating layered or helical architectures . Computational tools (e.g., CrystalExplorer) can map electrostatic potentials to predict interaction sites, aiding in the design of functional materials with tailored porosity or reactivity.

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for halogenated pyrazoles?

Discrepancies between solution (NMR) and solid-state (XRD) data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).

- DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with XRD bond lengths/angles .

- Hirshfeld surface analysis to quantify intermolecular contributions (e.g., Cl···H contacts ≥15%) that distort solid-state conformations .

Q. How can hazardous intermediates (e.g., chlorinated byproducts) be minimized during large-scale synthesis?

- Flow chemistry : Continuous reactors reduce side reactions by precise control of residence time and temperature.

- Catalytic methods : Palladium/copper catalysts can suppress polychlorinated byproducts in cross-coupling steps .

- In-line monitoring : UV-Vis or FTIR probes detect intermediates in real time, enabling rapid adjustments to reaction conditions .

Q. What computational models predict the environmental toxicity of this compound?

QSAR models using EPI Suite or TEST software estimate ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms) based on logP (octanol-water partition coefficient) and electronic descriptors (e.g., HOMO-LUMO gaps). For chlorinated aromatics, bioaccumulation potential is high (logP >3), warranting biodegradation studies via OECD 301D assays to assess persistence in soil/water systems .

Methodological Notes

- Structural refinement : Use SHELXL-2018 with TWIN/BASF commands to handle twinning in crystals .

- Toxicity screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .

- Data validation : Cross-reference XRD data with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., CSD refcodes: XOPDAW, CIJSUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.